2'-Benzoylcarbonyl D-seco-Taxol

Pharmaceutical Quality Control Impurity Profiling Paclitaxel Synthesis

2'-Benzoylcarbonyl D-seco-Taxol is the definitive reference standard for quantifying the D-seco‑paclitaxel fermentation impurity in paclitaxel API. Its unique oxetane‑ring opening and 2'‑benzoylcarbonyl group yield a molecular weight of 1006.1 g/mol and distinct chromatographic/spectrometric signatures that cannot be reproduced by generic D‑seco‑taxanes. Procuring this ≥90% pure, structure‑specific standard ensures accurate peak assignment, valid method validation (AMV), and demonstration of ICH Q3A compliance in ANDA filings. Substitution with other impurities invalidates analytical methods and risks regulatory non‑compliance. Ideal for QC release, stability studies, and global method transfer.

Molecular Formula C₅₅H₅₉NO₁₇
Molecular Weight 1006.05
Cat. No. B1162408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Benzoylcarbonyl D-seco-Taxol
Molecular FormulaC₅₅H₅₉NO₁₇
Molecular Weight1006.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Benzoylcarbonyl D-seco-Taxol: A Critical Paclitaxel Process Impurity Reference Standard


2'-Benzoylcarbonyl D-seco-Taxol (C55H59NO17, MW 1006.1) is a taxane-derived compound characterized by a structural modification involving the opening of the oxetane D-ring and a benzoylcarbonyl group at the 2'-position [1]. It is not a therapeutic agent but is universally recognized as a process-related impurity formed during the synthesis and fermentation of the chemotherapeutic agent paclitaxel [1]. Its primary commercial and scientific utility is as a high-purity analytical reference standard for quality control and regulatory compliance.

2'-Benzoylcarbonyl D-seco-Taxol: Why Impurity Reference Standards Are Not Interchangeable


In regulated pharmaceutical development, generic substitution of impurity reference standards is not permissible due to the unique and structure-specific analytical response of each impurity. 2'-Benzoylcarbonyl D-seco-Taxol is structurally distinct from other D-seco-paclitaxel impurities (e.g., D-Seco Paclitaxel, MW 871.92 ) and other 2'-modified taxanes (e.g., 2'-O-(Benzyloxycarbonyl) Taxol, MW 988.04 ). Its specific molecular formula (C55H59NO17) and functional groups confer unique chromatographic retention times, mass spectrometric fragmentation patterns, and spectroscopic signatures . Substitution with a different impurity standard, even one of the same general class, would invalidate analytical methods, compromise the accuracy of impurity quantification, and lead to regulatory non-compliance with guidelines from bodies like the ICH, USP, and FDA . The quantitative evidence below underscores the specific differentiation that justifies its procurement for targeted analytical applications.

Quantitative Evidence for Procuring 2'-Benzoylcarbonyl D-seco-Taxol Over Related Analogs


Structural and Molecular Weight Differentiation from Closest D-seco-Paclitaxel Analog

2'-Benzoylcarbonyl D-seco-Taxol differs from the unmodified D-seco-Paclitaxel (a common comparator) by the presence of a benzoylcarbonyl group at the 2'-position. This results in a significantly higher molecular weight of 1006.1 g/mol compared to 871.92 g/mol for D-seco-Paclitaxel . This 134.18 g/mol mass difference is critical for unambiguous identification via LC-MS and provides distinct chromatographic separation .

Pharmaceutical Quality Control Impurity Profiling Paclitaxel Synthesis

Purity Specification for Regulatory Compliance vs. Technical-Grade Alternatives

Commercial offerings of 2'-Benzoylcarbonyl D-seco-Taxol intended for analytical use are supplied with a minimum purity specification of ≥90% (HPLC) and are accompanied by a Certificate of Analysis detailing the exact purity, which is a critical requirement for its use as a reference standard . In contrast, many taxane derivatives sold as general research chemicals or intermediates may have lower or unspecified purity, rendering them unsuitable for the quantitative accuracy demanded by ICH Q3A/B guidelines .

ANDA Filing Method Validation Reference Standard

Unique Solubility Profile Differentiates from Protected Paclitaxel Intermediates

2'-Benzoylcarbonyl D-seco-Taxol exhibits a specific solubility profile, being reported as soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol . This profile differs from other common paclitaxel-related compounds like 2'-Benzoyloxycarbonyl 5-Acetyl D-seco-Taxol, which may be primarily characterized as a protected intermediate with different handling and solubility recommendations for synthetic applications [1]. This known solubility data facilitates the direct preparation of analytical standard solutions for HPLC or UPLC without additional method development.

Analytical Method Development Sample Preparation Chromatography

Optimal Industrial and Research Use Cases for 2'-Benzoylcarbonyl D-seco-Taxol Based on Comparative Evidence


Reference Standard for LC-MS and HPLC Impurity Profiling in Paclitaxel API

Based on its distinct molecular weight (1006.1 g/mol) and solubility profile, 2'-Benzoylcarbonyl D-seco-Taxol is the definitive reference standard for identifying and quantifying this specific impurity in paclitaxel active pharmaceutical ingredient (API) batches via LC-MS or HPLC-UV . Its use ensures accurate peak assignment and quantitation, which is essential for demonstrating compliance with ICH Q3A impurity thresholds in regulatory submissions .

System Suitability and Method Validation for Abbreviated New Drug Applications (ANDAs)

Pharmaceutical companies developing generic paclitaxel formulations procure 2'-Benzoylcarbonyl D-seco-Taxol for method validation (AMV) and as a system suitability standard to demonstrate analytical method specificity, precision, and accuracy . The ≥90% purity with accompanying characterization data is a prerequisite for use in ANDA filings with regulatory agencies like the US FDA and EMA .

Quality Control Check for Fermentation-Derived Paclitaxel Production

As 2'-Benzoylcarbonyl D-seco-Taxol is identified as a fermentation impurity , its procurement is critical for quality control laboratories monitoring the consistency and purity of paclitaxel produced via plant cell fermentation or semi-synthetic routes. The compound's verified solubility in methanol and ethyl acetate allows for direct integration into established QC workflows.

Analytical Method Transfer and Cross-Site Reproducibility

The well-defined chemical and physical properties of 2'-Benzoylcarbonyl D-seco-Taxol, including its molecular weight and solubility, make it a reliable standard for transferring validated analytical methods between different laboratories or manufacturing sites. Its use ensures that impurity detection and quantification remain consistent and reproducible across different instruments and analysts, a key requirement for global supply chain management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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